molecular formula C16H15ClN2O3 B6215790 2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide CAS No. 2731744-98-0

2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide

Cat. No. B6215790
CAS RN: 2731744-98-0
M. Wt: 318.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide is an organic compound belonging to the class of benzamides, which is used in various scientific research applications. It is a yellow-colored solid compound with a molecular weight of 314.07 g/mol and a melting point of 142-144°C. It is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide is widely used in various scientific research applications. It is used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of other organic compounds such as pyrrolidines, imidazoles, and pyrimidines. It is also used in the synthesis of peptides and other peptidomimetics.

Mechanism of Action

2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide is believed to act as a proton donor in the formation of a peptide bond between two amino acids. It also acts as a catalyst in the hydrolysis of esters and amides, and it can also be used to catalyze the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as proteases, and it has also been found to have a stimulatory effect on the growth of certain bacteria. It has also been found to have an inhibitory effect on the growth of certain fungi.

Advantages and Limitations for Lab Experiments

2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide has several advantages in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable and non-toxic. It is also relatively soluble in water, which makes it easy to use in aqueous solutions. However, it is also relatively unstable in acidic solutions, which can limit its use in certain experiments.

Future Directions

The use of 2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide in scientific research is expected to continue to grow in the future. Possible future directions include its use in the synthesis of peptides and other peptidomimetics, its use as a reagent for the synthesis of organic compounds, and its use as a catalyst for the formation of carbon-carbon bonds. Additionally, its potential use in the development of new drugs and agrochemicals is also being explored.

Synthesis Methods

2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide can be synthesized from 4-ethoxy-2-hydroxyphenylacetonitrile and 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out at a temperature of 60-70°C for 3-4 hours. The resulting compound is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide involves the condensation of 2-chloro-5-nitrobenzoic acid with 4-ethoxy-2-hydroxybenzaldehyde, followed by reduction of the resulting nitro compound and subsequent reaction with chloroacetyl chloride and ammonia.", "Starting Materials": [ "2-chloro-5-nitrobenzoic acid", "4-ethoxy-2-hydroxybenzaldehyde", "sodium borohydride", "chloroacetyl chloride", "ammonia" ], "Reaction": [ "Step 1: Condensation of 2-chloro-5-nitrobenzoic acid with 4-ethoxy-2-hydroxybenzaldehyde in the presence of a base such as triethylamine to form 2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]nitro}benzoic acid.", "Step 2: Reduction of the nitro group using sodium borohydride in methanol to form 2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzoic acid.", "Step 3: Reaction of the amino acid with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzoyl chloride.", "Step 4: Reaction of the benzoyl chloride with ammonia in the presence of a base such as triethylamine to form the final product, 2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide." ] }

CAS RN

2731744-98-0

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.8

Purity

95

Origin of Product

United States

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